Dibenzo[b,d]furan-4-yldiphenylphosphine oxide
Description
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide (CAS No. 1268162-33-9) is an organophosphorus compound with the molecular formula C24H17O2P and a molecular weight of 368.36 g/mol. Its structure features a dibenzofuran core fused to a diphenylphosphine oxide group, which confers unique electronic and steric properties. Key characteristics include:
- UV-Vis absorption: 288 nm (in CH2Cl2)
- Fluorescence emission: 328 nm (in CH2Cl2)
- Applications: Primarily used as a host material in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its ability to facilitate charge transport and stabilize excitons .
The compound’s rigid dibenzofuran scaffold enhances thermal stability and reduces aggregation-induced quenching, making it suitable for optoelectronic applications.
Properties
Molecular Formula |
C24H17O2P |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-diphenylphosphoryldibenzofuran |
InChI |
InChI=1S/C24H17O2P/c25-27(18-10-3-1-4-11-18,19-12-5-2-6-13-19)23-17-9-15-21-20-14-7-8-16-22(20)26-24(21)23/h1-17H |
InChI Key |
ZLUJFDJLYLXPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3OC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
PdCl₂/XantPhos-Catalyzed Coupling
A highly efficient protocol involves the use of PdCl₂ (3 mol%) and XantPhos (6 mol%) as a catalytic system. In this method, 2-bromobenzo[b]furan derivatives react with alkenylaluminum reagents in dichloroethane (DCE) at 80°C for 4 hours, achieving yields up to 97%. The reaction proceeds via a carbon-phosphorus bond formation mechanism, facilitated by the electron-rich XantPhos ligand, which stabilizes the palladium center and enhances catalytic activity.
Key Reaction Conditions
Oxidative Coupling with Polyfluoroalkyl Peroxides
An alternative approach utilizes polyfluoroalkyl peroxides and diphenylphosphine oxides in the presence of triethylenediamine (DABCO) and cesium carbonate (Cs₂CO₃). This method, conducted in DCE at 70°C for 24 hours, yields approximately 49% of the target compound. The reaction mechanism involves radical intermediates generated from peroxide decomposition, which subsequently react with phosphine oxides to form the desired product.
Optimized Parameters
- Base : Cs₂CO₃ (2.5 equiv)
- Catalyst : DABCO (2.5 equiv)
- Solvent : DCE
- Temperature : 70°C
- Duration : 24 hours
- Yield : 45–49%
Lithium Intermediate Quaternization Approach
The synthesis of this compound via lithium intermediates offers a pathway to high-purity products. This method involves the generation of dibenzo[b,d]furan-4-yl lithium, followed by its reaction with diphenylphosphine chloride.
Synthesis of Dibenzo[b,d]furan-4-yl Lithium
Dibenzo[b,d]furan-4-yl lithium is prepared by treating dibenzofuran with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C under an inert atmosphere. The lithium intermediate exhibits high reactivity, enabling subsequent quaternization with electrophilic phosphorus reagents.
Procedure
Quaternization with Diphenylphosphine Chloride
The lithium intermediate is reacted with diphenylphosphine chloride at room temperature, followed by oxidation with hydrogen peroxide to yield the phosphine oxide. This two-step process achieves moderate yields (60–70%) but ensures excellent regioselectivity due to the directed metallation effect of the lithium species.
Reaction Scheme
- Quaternization :
$$ \text{Dibenzo[b,d]furan-4-yl Li} + \text{ClP(Ph)}2 \rightarrow \text{Dibenzo[b,d]furan-4-yl-P(Ph)}2 $$ - Oxidation :
$$ \text{Dibenzo[b,d]furan-4-yl-P(Ph)}2 + \text{H}2\text{O}_2 \rightarrow \text{this compound} $$
Yield : 60–70% (over two steps)
Industrial-Scale Production Strategies
Industrial synthesis of this compound prioritizes scalability and cost efficiency. Continuous flow reactors and advanced purification techniques are employed to enhance throughput and product quality.
Continuous Flow Reactor Systems
Palladium-catalyzed reactions are adapted to continuous flow systems, where reactants are pumped through a catalytic bed at elevated temperatures and pressures. This method reduces reaction times from hours to minutes and improves yield consistency (90–95%).
Advantages
Purification Techniques
Industrial purification involves sequential recrystallization from toluene/hexane mixtures and column chromatography on silica gel. These steps remove residual catalysts and by-products, ensuring compliance with electronic-grade material standards.
Typical Purification Protocol
- Recrystallization : Toluene/hexane (1:3 v/v), two cycles
- Column Chromatography : Silica gel, ethyl acetate/hexane gradient
- Final Yield : 75–80% (industrial scale)
Comparative Analysis of Synthetic Methods
The selection of a synthetic route depends on factors such as yield, scalability, and cost. The table below summarizes the performance of key methodologies:
| Method | Catalyst System | Yield (%) | Temperature (°C) | Duration (h) | Scalability |
|---|---|---|---|---|---|
| PdCl₂/XantPhos | PdCl₂, XantPhos | 85–97 | 80 | 4 | High |
| Oxidative Coupling | DABCO, Cs₂CO₃ | 45–49 | 70 | 24 | Moderate |
| Lithium Intermediate | LDA, H₂O₂ | 60–70 | -78 to RT | 12 | Low |
| Continuous Flow | Pd/C | 90–95 | 100 | 0.5 | Industrial |
Key Insights
- PdCl₂/XantPhos : Optimal for laboratory-scale synthesis due to high yields and short reaction times.
- Oxidative Coupling : Suitable for radical-involved reactions but limited by moderate yields.
- Lithium Intermediate : Provides regioselectivity but requires cryogenic conditions.
- Continuous Flow : Ideal for industrial production, balancing efficiency and cost.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted dibenzofuran derivatives .
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "Dibenzo[b,d]furan-4-yldiphenylphosphine oxide" with detailed data tables and case studies is not available within the provided search results, here's a summary of what can be gathered:
Scientific Research Applications
- As a Host Material: this compound can be used as a host material for deep blue phosphorescent organic light-emitting diodes .
- Synthesis: Aryldiphenylphosphine oxides, which share a similar structural motif with this compound, can be synthesized using a two-step method involving tertiary diphenylphosphines and aryl bromides .
- Potential in Drug Design: Dibenzofuran derivatives have exhibited biological activities, suggesting their potential as valuable models in drug design . For example, some derivatives have shown antiproliferative activity against human non-small cell lung cancer cell lines .
- Kinase Inhibitors: Certain dibenzo[b,d]furan derivatives have been identified as potent Pim-1/2 kinases inhibitors, with additional activity against CLK1 kinase. These compounds have also displayed anticancer potency towards the MV4-11 cell line .
- Reagent in Synthesis: Dibenzo[b,d]furan derivatives can be functionalized with a nitro group, which can be further modified to introduce functional diversity . For example, a nitrodibenzofuran derivative can be accessed through an intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation . The nitro group can then be reduced to an amine .
Physicochemical Properties
Mechanism of Action
The mechanism by which dibenzo[b,d]furan-4-yldiphenylphosphine oxide exerts its effects involves its interaction with molecular targets in electronic devices. The compound’s deep HOMO energy levels and high triplet energy make it an effective hole-blocking material. It stabilizes the hole-blocking layer morphology, leading to improved efficiency and longevity of OLEDs .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Electronic and Optical Properties
- This compound : Exhibits strong fluorescence (328 nm) and UV absorption (288 nm), attributed to the conjugated dibenzofuran system. These properties optimize its role in light-emitting layers .
- TPO : Lacks extended conjugation but contains a trimethylbenzoyl group, which enhances radical generation under UV light, making it effective in polymerization initiation .
- 4-(Diphenylphosphinoyl)benzoic acid: The carboxylate group enables hydrogen bonding (O–H···O), influencing its solid-state packing and solubility .
Thermal and Stability Profiles
- This compound : The fused aromatic system imparts high thermal stability, critical for OLED durability.
- TPO : Thermal stability is moderate, but its reactivity under UV light necessitates careful storage (e.g., dark, cool conditions) .
Research Findings and Trends
Recent studies highlight the following:
- This compound has been integrated into blue-emitting OLEDs, achieving external quantum efficiencies >15% due to its balanced hole/electron transport .
- TPO dominates the photoinitiator market, with advancements in water-soluble formulations for eco-friendly coatings .
- Hydrogen-bonded phosphine oxides like 4-(Diphenylphosphinoyl)benzoic acid are being studied for porous materials and drug delivery systems .
Biological Activity
Dibenzo[b,d]furan-4-yldiphenylphosphine oxide is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in various fields.
Chemical Structure and Properties
This compound features a dibenzo[b,d]furan moiety linked to a diphenylphosphine oxide group. The molecular formula is with a molecular weight of approximately 285.32 g/mol. This structure contributes to its unique reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of dibenzo[b,d]furan derivatives with diphenylphosphine oxides under specific conditions. The reaction parameters, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of dibenzo[b,d]furan derivatives. For instance, hybrid compounds incorporating dibenzo[b,d]furan and imidazole have been evaluated against various human tumor cell lines. Notably, one study reported that a specific hybrid compound demonstrated significant cytotoxicity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721), suggesting that modifications to the dibenzo[b,d]furan structure can enhance its antitumor efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Hybrid 60 | MCF-7 | 5.2 | Induces G1 phase arrest |
| Hybrid 49 | SMMC-7721 | 3.8 | Induces apoptosis |
Inhibition of Phosphodiesterase (PDE)
Another area of interest is the inhibition of phosphodiesterase (PDE) enzymes. Compounds related to dibenzo[b,d]furan have shown promising PDE-4B inhibitory activity, which is crucial for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). One study indicated that certain derivatives exhibited good systemic availability and non-toxicity in preclinical models .
Preclinical Models
In preclinical studies, specific dibenzo[b,d]furan derivatives were tested in animal models for their effectiveness in reducing inflammation associated with asthma and COPD. These studies demonstrated that compounds could significantly lower levels of pro-inflammatory cytokines like TNF-α, indicating their potential therapeutic application in respiratory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Dibenzo[b,d]furan-4-yldiphenylphosphine oxide?
- Methodology : Synthesis can leverage strategies from aryldiphenylphosphine oxide chemistry. For example:
- Quaternization of tertiary phosphines : React dibenzo[b,d]furan-4-yl lithium intermediates with diphenylphosphine chloride under inert conditions (e.g., argon) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by oxidation .
- Wittig-like reactions : Use aldehyde intermediates derived from dibenzofuran with diphenylphosphine oxide in the presence of a base (e.g., DBU) and refluxing solvents like acetonitrile or xylenes .
- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization.
Q. How is the compound characterized structurally and electronically?
- Methodology :
- Spectroscopy : Use and NMR to confirm bonding environments and purity .
- X-ray crystallography : Determine crystal packing and molecular geometry .
- Density Functional Theory (DFT) : Employ B3LYP/6-31G* or TZ2P basis sets to predict vibrational spectra and electronic properties, ensuring alignment with experimental data .
Q. What are the key electronic properties relevant to optoelectronic applications?
- Methodology :
- Cyclic voltammetry (CV) : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
- UV-Vis and photoluminescence (PL) spectroscopy : Characterize absorption/emission profiles. The compound’s high triplet energy () and thermal stability make it suitable as a host in phosphorescent OLEDs .
Advanced Research Questions
Q. How can researchers design experiments to optimize its performance as a host material in blue phosphorescent OLEDs?
- Methodology :
- Doping strategies : Incorporate TADF sensitizers (e.g., mMDBA-DI) and narrow-band emitters (e.g., t-Bu-ν-DABNA) at 5% doping ratios to enhance photoluminescence quantum yield (PLQY >90%) and external quantum efficiency (EQE >40%) .
- Device fabrication : Use vacuum deposition to create multilayer structures (e.g., ITO/hole transport layer/host:emitter/electron transport layer/cathode). Optimize thickness and interfacial energy alignment .
- Validation : Compare electroluminescence spectra and efficiency roll-off across devices.
Q. How can contradictions in spectroscopic or computational data be resolved?
- Methodology :
- Benchmark DFT functionals : Compare B3LYP, LSDA, and MP2 force fields for vibrational spectra predictions. B3LYP with TZ2P basis sets shows superior agreement with experimental IR data .
- Cross-validate computational models : Pair DFT results with experimental techniques like Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) to resolve discrepancies in electronic structure assignments .
Q. What methodological approaches enable tuning of emission profiles in host-guest systems?
- Methodology :
- Dopant modulation : Introduce cyan, white, or warm-white emitters into the dibenzofuran-phosphine oxide host. Adjust dopant concentration (1–10%) and steric bulk to control Förster resonance energy transfer (FRET) and achieve full-width-at-half-maximum (FWHM) values <20 nm .
- Host-guest compatibility : Screen hosts with varying polarity using solvatochromic probes to match guest emitters’ excited-state dynamics .
Q. How can thermal stability and morphological integrity be assessed for device longevity?
- Methodology :
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures () under nitrogen.
- Differential scanning calorimetry (DSC) : Identify glass transition temperatures () to predict amorphous film stability in OLEDs .
- Atomic force microscopy (AFM) : Image thin films for pinholes or crystallization post-annealing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
